molecular formula C12H11ClN2O2 B2955424 methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate CAS No. 956764-06-0

methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B2955424
CAS No.: 956764-06-0
M. Wt: 250.68
InChI Key: KUSVJGAWCBFHDV-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS 956764-06-0) is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This pyrazole derivative is a versatile building block in medicinal chemistry and organic synthesis. Pyrazole cores are widely recognized for their significance in developing pharmacologically active molecules. While specific mechanistic studies on this exact compound are limited in the public domain, its structure is closely related to other pyrazole-4-carbaldehyde derivatives that are established as key intermediates for synthesizing compounds with potential anticonvulsant activity . As a methyl ester, this compound is particularly useful for further chemical transformations, including hydrolysis to carboxylic acids or reactions with nucleophiles. It is intended for research applications only and must be handled by qualified laboratory personnel.

Properties

IUPAC Name

methyl 5-chloro-1-methyl-3-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15-11(13)9(12(16)17-2)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSVJGAWCBFHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with appropriate reagents under Vilsmeier-Haack reaction conditions . This reaction typically involves the use of a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives often exhibit distinct properties based on substituent variations. Below is a detailed comparison of methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate with analogous compounds.

Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Differences
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Methoxyimino group at position 4 C₁₃H₁₂ClN₃O₃ 293.71 Additional methoxyimino group increases polarity and potential hydrogen-bonding capacity.
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Sulfanyl and hydroxyimino groups at positions 5 and 4 C₁₈H₁₄ClN₃O₃S 387.84 Sulfanyl group enhances lipophilicity; hydroxyimino may influence tautomerism.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Aldehyde at position 4 C₁₁H₉ClN₂O 220.66 Aldehyde substituent increases electrophilicity, enabling condensation reactions.
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate Ethyl ester and fluorinated aryl group C₁₃H₁₃FN₂O₃ 264.25 Fluorine atom improves metabolic stability; ethyl ester alters hydrolysis kinetics.

Key Observations :

  • Position 4 Modifications: The methyl ester in the target compound offers stability against nucleophilic attack compared to aldehyde or imino groups, which are more reactive .
  • Aryl Substituents : The phenyl group at position 3 enhances π-π stacking interactions, whereas fluorinated or sulfanyl-substituted analogs (e.g., ) exhibit altered electronic profiles and bioavailability.
  • Chlorine vs. Other Halogens : Chlorine at position 5 provides moderate electronegativity and steric bulk, whereas fluorine (as in ) increases polarity but reduces steric hindrance.
Crystallographic and Intermolecular Interactions
  • The target compound’s crystal packing is likely influenced by weak C–H···π interactions, similar to 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which lacks classical hydrogen bonds but stabilizes via non-covalent interactions .

Data Table: Comparative Analysis of Pyrazole Derivatives

Property Target Compound Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Molecular Weight 293.71 293.71 220.66
Solubility (Polar Solvents) Moderate High (due to methoxyimino group) Low (aldehyde group reduces solubility)
Reactivity Ester hydrolysis Imine formation Aldehyde condensation
Crystal Packing C–H···π Likely hydrogen-bonding networks Weak C–H···π only

Biological Activity

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS Number: 191419-14-4) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C12H11ClN2O2C_{12}H_{11}ClN_{2}O_{2} and a molecular weight of 236.67 g/mol. It is characterized by a melting point range of 176–177 °C and is typically found in solid form .

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related pyrazole compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. Specific derivatives have displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

3. Antiparasitic Activity

The compound's structural analogs have been tested for antiparasitic activity, particularly against protozoan parasites. The introduction of specific substituents in the pyrazole ring has been linked to enhanced potency, with some derivatives achieving EC50 values as low as 0.025 μM against target parasites .

The biological activities of this compound are largely attributed to its ability to modulate enzymatic pathways involved in inflammation and microbial resistance. The compound acts by:

  • Inhibiting COX enzymes , leading to reduced prostaglandin synthesis and subsequent inflammation.
  • Interfering with microbial cell wall synthesis , thereby exerting antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Action

A comparative study assessed the anti-inflammatory effects of this compound against standard anti-inflammatory drugs. The compound exhibited an IC50 value of 0.01 μM for COX-2 inhibition, indicating superior potency compared to traditional NSAIDs .

Research Findings Summary Table

Activity IC50/EC50 Value Reference
Anti-inflammatory0.01 μM
Antimicrobial10 μg/mL
Antiparasitic0.025 μM

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